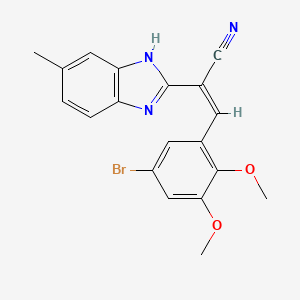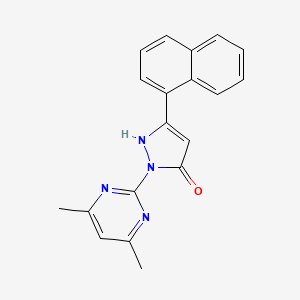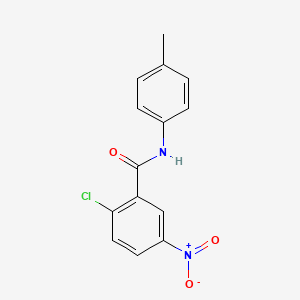![molecular formula C29H27NO7S3 B5474532 DIMETHYL 2-[7-METHOXY-1-[3-(4-METHOXYPHENYL)ACRYLOYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B5474532.png)
DIMETHYL 2-[7-METHOXY-1-[3-(4-METHOXYPHENYL)ACRYLOYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DIMETHYL 2-[7-METHOXY-1-[3-(4-METHOXYPHENYL)ACRYLOYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes methoxyphenyl, acrylate, and quinolinylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[7-METHOXY-1-[3-(4-METHOXYPHENYL)ACRYLOYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include methoxyphenylacrylate, dimethyl dithiolate, and quinoline derivatives. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene, with catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
DIMETHYL 2-[7-METHOXY-1-[3-(4-METHOXYPHENYL)ACRYLOYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the acrylate group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the acrylate group.
Substitution: Various substituted methoxyphenyl derivatives.
科学的研究の応用
DIMETHYL 2-[7-METHOXY-1-[3-(4-METHOXYPHENYL)ACRYLOYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of DIMETHYL 2-[7-METHOXY-1-[3-(4-METHOXYPHENYL)ACRYLOYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
類似化合物との比較
Similar Compounds
DIMETHYL 2-[7-METHOXY-1-[3-(4-METHOXYPHENYL)ACRYLOYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE: is unique due to its specific combination of functional groups and structural features. Similar compounds include:
Uniqueness
The uniqueness of this compound lies in its ability to combine the properties of these different functional groups, leading to a compound with diverse and potentially synergistic biological activities.
特性
IUPAC Name |
dimethyl 2-[7-methoxy-1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO7S3/c1-29(2)25(38)22(28-39-23(26(32)36-5)24(40-28)27(33)37-6)19-13-12-18(35-4)15-20(19)30(29)21(31)14-9-16-7-10-17(34-3)11-8-16/h7-15H,1-6H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEUZTMJDBEXQC-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C=CC4=CC=C(C=C4)OC)C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)/C=C/C4=CC=C(C=C4)OC)C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]amino}(phenyl)acetic acid](/img/structure/B5474458.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5474460.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,2-dimethylmorpholine](/img/structure/B5474463.png)
![methyl 2-({3-[4-(acetyloxy)-3-ethoxyphenyl]-2-cyanoacryloyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5474477.png)
![4-(4-methylpyridin-1-ium-1-yl)-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-1,3-thiazol-2-olate](/img/structure/B5474480.png)
![2-[2-(4-fluorophenyl)vinyl]-1-(4-phenoxybutyl)-1H-benzimidazole](/img/structure/B5474495.png)

![N-cyclopropyl-1'-[2-(dimethylamino)-6-methylpyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5474512.png)
![N-1-adamantyl-2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5474517.png)
![4-fluoro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline](/img/structure/B5474518.png)
![11-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5474527.png)
![2-[3-(4-chlorophenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate](/img/structure/B5474531.png)

